![molecular formula C16H16N2O B1454249 1-[(3-Methoxyphenyl)methyl]-1H-indol-6-amin CAS No. 1095600-69-3](/img/structure/B1454249.png)

1-[(3-Methoxyphenyl)methyl]-1H-indol-6-amin

Übersicht

Beschreibung

“1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is a chemical compound with the CAS Number: 1095600-69-3 . It has a molecular weight of 252.32 . The compound is stored at room temperature and is available in powder form .

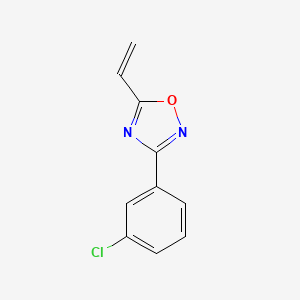

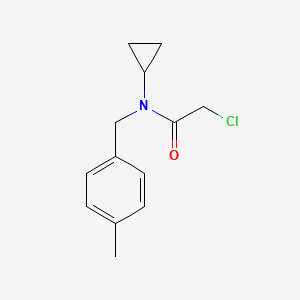

Molecular Structure Analysis

The InChI code for “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is1S/C16H16N2O/c1-19-15-4-2-3-12 (9-15)11-18-8-7-13-5-6-14 (17)10-16 (13)18/h2-10H,11,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure . Physical and Chemical Properties Analysis

“1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is a powder that is stored at room temperature . It has a molecular weight of 252.32 .Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

Indolderivate wurden als wirksame antivirale Mittel identifiziert. Insbesondere Verbindungen, die strukturell mit “1-[(3-Methoxyphenyl)methyl]-1H-indol-6-amin” verwandt sind, haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Forscher können die Seitenketten und funktionellen Gruppen modifizieren, um die Affinität der Verbindung zu viralen Proteinen zu verbessern, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt.

Entzündungshemmende Anwendungen

Der Indolkern ist bekannt für seinen Beitrag zur entzündungshemmenden Aktivität. Durch die Integration von “this compound” in Arzneimittelentwicklungen können Wissenschaftler seine Wirksamkeit bei der Reduzierung von Entzündungen untersuchen, die ein häufiger Weg bei vielen Krankheiten, einschließlich Autoimmunerkrankungen, ist .

Antikrebs-Potenzial

Indolderivate werden wegen ihrer Antikrebsaktivitäten untersucht. Die fragliche Verbindung könnte als Gerüst für die Synthese neuer Moleküle verwendet werden, die spezifische Wege im Zusammenhang mit der Proliferation und dem Überleben von Krebszellen angreifen .

Anti-HIV-Aktivität

Aufgrund der strukturellen Ähnlichkeit mit anderen Indol-basierten Verbindungen, die vielversprechend als Anti-HIV-Mittel erwiesen haben, könnte “this compound” ein Kandidat für die Entwicklung neuartiger HIV-Behandlungen durch die Hemmung des viralen Eintritts oder der Replikation sein .

Antioxidative Eigenschaften

Die Indolkernstruktur wurde mit antioxidativen Eigenschaften in Verbindung gebracht. Diese Verbindung könnte auf ihr Potenzial untersucht werden, freie Radikale abzufangen und Zellen vor oxidativem Stress zu schützen, der an Alterung und verschiedenen degenerativen Erkrankungen beteiligt ist .

Antimikrobielle Wirksamkeit

Die Forschung an Indolderivaten hat ihr Potenzial als antimikrobielle Mittel aufgezeigt. “this compound” könnte auf seine Wirksamkeit gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern untersucht werden .

Antituberkulose-Aktivität

Tuberkulose ist nach wie vor eine große globale Gesundheitsherausforderung. Indolderivate haben Aktivität gegen Mycobacterium tuberculosis gezeigt, und weitere Forschung könnte feststellen, ob diese Verbindung für die Verwendung als Antituberkulosemittel optimiert werden kann .

Antidiabetische Forschung

Indol-Verbindungen wurden auf ihre Rolle bei der Modulation des Blutzuckerspiegels untersucht. “this compound” könnte Anwendungen bei der Entwicklung neuer Therapeutika für die Behandlung von Diabetes haben, indem es die Insulinausschüttung oder den Glukosestoffwechsel beeinflusst .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , which suggests that “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” may also interact with multiple targets.

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Indole derivatives are known to have diverse biological activities, suggesting that “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” may also have a wide range of effects .

Biochemische Analyse

Biochemical Properties

1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological activities . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of specific enzymes by binding to their active sites and preventing substrate access . Alternatively, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress . At higher doses, it may induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.

Metabolic Pathways

1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution.

Subcellular Localization

The subcellular localization of 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

1-[(3-methoxyphenyl)methyl]indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-15-4-2-3-12(9-15)11-18-8-7-13-5-6-14(17)10-16(13)18/h2-10H,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXINMTFIJORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=CC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

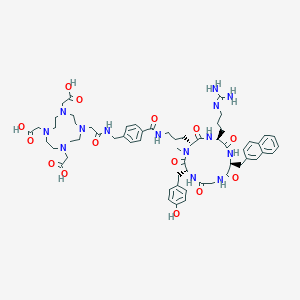

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)